
Neosartoricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neosartoricin is a prenylated anthracenone compound obtained from the pathogenic fungi Aspergillus fumigatus and Neosartorya fischeri. It is known for its T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neosartoricin is synthesized through the activation of polycyclic polyketide prenyltransferase-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri . The biosynthetic pathway involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of complex polyketide structures .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus fumigatus and Neosartorya fischeri under controlled conditions to optimize the expression of the relevant biosynthetic gene clusters. The process includes fermentation, extraction, and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Neosartoricin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Neosartoricin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis of polyketides and the enzymatic mechanisms involved.
Biology: this compound is used to investigate the biological roles of fungal secondary metabolites and their interactions with host organisms.
Medicine: Due to its immunosuppressive properties, this compound is studied for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Industry: The compound’s unique structure and bioactivity make it a candidate for developing new pharmaceuticals and agrochemicals
Mechanism of Action
Neosartoricin exerts its effects primarily through its T-cell antiproliferative activity. It inhibits the proliferation of T-cells by interfering with DNA synthesis and cell cycle progression. The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that regulate T-cell activation and proliferation .
Comparison with Similar Compounds
- Asperthecin
- Endocrocin
- Viridicatumtoxin
- TAN-1612
- Geodin
- Monodictyphenone
- Pestheic Acid
- Trypacidin
Comparison: Neosartoricin is unique among these compounds due to its specific prenylated anthracenone structure and its potent T-cell antiproliferative activity. While other compounds like asperthecin and endocrocin also exhibit bioactivity, this compound’s immunosuppressive properties make it particularly valuable for medical research .
Properties
Molecular Formula |
C26H28O9 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(2S,3R)-3,6,8,9-tetrahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |
InChI |
InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,7-9,25,29-32,34H,6,10-11H2,1-4H3/t25-,26+/m1/s1 |
InChI Key |
KVVYTLCXDTXZPI-FTJBHMTQSA-N |
Isomeric SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


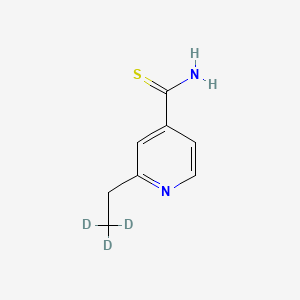
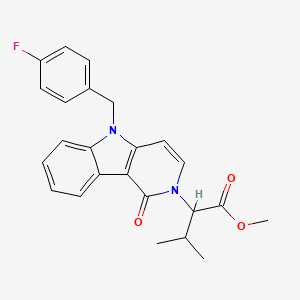
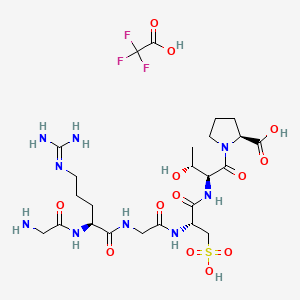
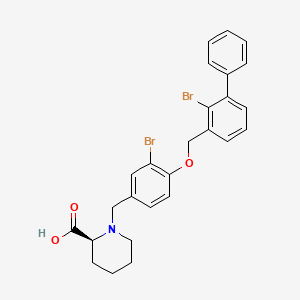
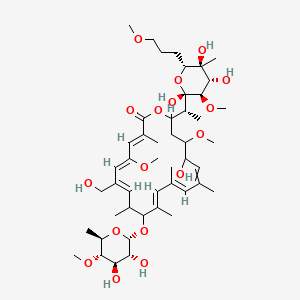
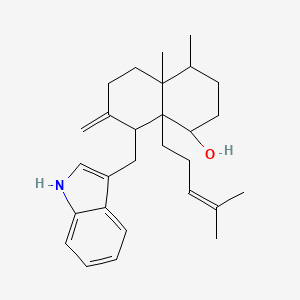
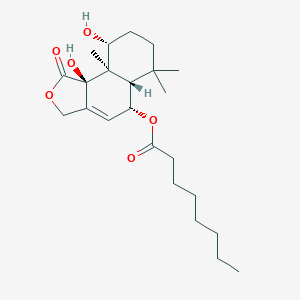
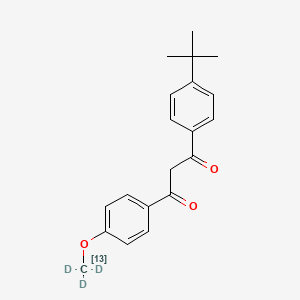

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)
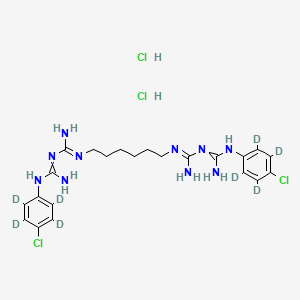

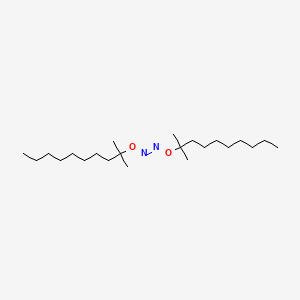
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)
